6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline
Description
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-quinoxalin-6-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-13-10-14(2)24-20(23-13)27-16-4-3-9-25(12-16)19(26)15-5-6-17-18(11-15)22-8-7-21-17/h5-8,10-11,16H,3-4,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMWBPFBXZMSKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC4=NC=CN=C4C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula: C17H21N5O3
- Molecular Weight: 343.4 g/mol
- CAS Number: 2097920-90-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For instance, similar compounds have been shown to inhibit specific enzymes or alter receptor activities, which can result in antimicrobial or anticancer effects .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives. For example, compounds structurally related to This compound have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds have been reported as low as 0.98 mg/L against Staphylococcus aureus and Enterococcus faecalis, indicating potent antibacterial properties .
Anticancer Activity
Research has indicated that quinoxaline derivatives exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines with IC50 values often lower than 100 µg/mL, suggesting a selective toxicity towards cancer cells while sparing normal cells . The mechanism may involve the induction of apoptosis and cell cycle arrest in tumor cells.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several quinoxaline derivatives, including our compound of interest. The results indicated that it exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), outperforming several standard antibiotics in preventing biofilm formation .
| Compound | MIC (mg/L) | Activity |
|---|---|---|
| Quinoxaline Derivative A | 0.98 | Effective against MRSA |
| Quinoxaline Derivative B | 1.95 | Effective against VRE |
| Quinoxaline Derivative C | >125 | Ineffective |
Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of quinoxaline derivatives showed that they induced apoptosis in various cancer cell lines. The study reported that the compound led to a significant decrease in cell viability with an IC50 value of approximately 70 µg/mL in human breast cancer cells .
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 70 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 85 | Cell cycle arrest |
Scientific Research Applications
Pharmacological Applications
- Antiviral Activity : Compounds structurally similar to 6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline have demonstrated significant antiviral properties. For instance, derivatives have shown effectiveness against various viruses such as HSV-1 and cytomegalovirus by inhibiting their replication mechanisms .
- Anticancer Potential : Research indicates that quinoxaline derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The incorporation of the pyrimidine moiety may enhance the selectivity and efficacy of these compounds against cancer cells.
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of quinoxaline derivatives. These compounds can modulate pathways related to inflammation, potentially leading to therapeutic applications in treating inflammatory diseases .
- Neurological Applications : The piperidine ring in the structure suggests potential applications in neuropharmacology. Compounds with similar structures have been explored for their effects on neurotransmitter systems, indicating possible use in treating neurological disorders.
Case Studies and Research Findings
Several case studies have documented the applications of compounds related to this compound:
- Antiviral Studies : A study demonstrated that similar quinoxaline derivatives inhibited HSV replication at low concentrations (IC50 values ranging from 1.45 mM to 1.82 mM), showcasing their potential as antiviral agents .
- Cancer Research : In vitro studies indicated that certain derivatives could significantly reduce cell viability in various cancer cell lines, suggesting their potential as anticancer therapeutics.
- Inflammation Models : Experimental models showed that quinoxaline derivatives reduced inflammatory markers and cytokine levels, indicating their potential for treating inflammatory conditions.
Comparison with Similar Compounds
Research Findings and Methodological Insights
- Crystallographic Analysis: Tools like SHELXL and WinGX are critical for resolving anisotropic displacement parameters and hydrogen-bonding networks in quinoxaline derivatives . For example, the non-planar structure of was confirmed using these methods.
- Synthetic Protocols : Ligand synthesis in involved unpurified solvents and chelation steps, which may apply to the target compound’s preparation.
- Hirshfeld Surface Analysis : Applied in to quantify intermolecular interactions, this method could predict the target compound’s packing efficiency and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
